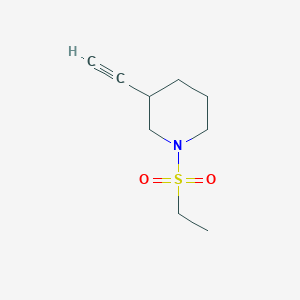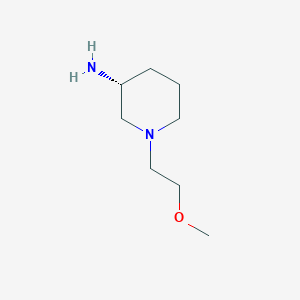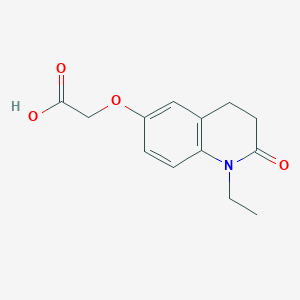
1-(Ethanesulfonyl)-3-ethynylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethanesulfonyl)-3-ethynylpiperidine is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of both an ethanesulfonyl group and an ethynyl group in the piperidine ring makes this compound unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethanesulfonyl)-3-ethynylpiperidine typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Ethanesulfonyl Group: The ethanesulfonyl group can be introduced by reacting the piperidine with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where the piperidine derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethanesulfonyl)-3-ethynylpiperidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethanesulfonyl group can be reduced to form ethanethiol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethanethiol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Ethanesulfonyl)-3-ethynylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(ethanesulfonyl)-3-ethynylpiperidine involves its interaction with various molecular targets. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The ethynyl group can participate in π-π interactions or act as a reactive site for further chemical modifications. The piperidine ring provides a scaffold that can interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Methanesulfonyl)-3-ethynylpiperidine: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
1-(Ethanesulfonyl)-3-propynylpiperidine: Similar structure but with a propynyl group instead of an ethynyl group.
1-(Ethanesulfonyl)-3-ethynylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 1-(Ethanesulfonyl)-3-ethynylpiperidine is unique due to the combination of the ethanesulfonyl and ethynyl groups on the piperidine ring. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H15NO2S |
|---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
1-ethylsulfonyl-3-ethynylpiperidine |
InChI |
InChI=1S/C9H15NO2S/c1-3-9-6-5-7-10(8-9)13(11,12)4-2/h1,9H,4-8H2,2H3 |
InChI-Schlüssel |
BGFVIEUATVGXLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CCCC(C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)





![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)


